molecular formula C5H8N4O B2702934 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol CAS No. 2377035-39-5

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol

Cat. No.: B2702934
CAS No.: 2377035-39-5
M. Wt: 140.146
InChI Key: KEXMHWGSUFMTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol (CAS 2377035-39-5) is a high-purity chemical building block with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . This compound features a fused triazolopyridazine core structure, a scaffold of significant interest in medicinal chemistry and drug discovery . Researchers value this scaffold for its potential in developing novel therapeutic agents. Scientific literature indicates that derivatives of the triazolo[4,3-b]pyridazine core, closely related to this compound, are being actively investigated as potent dual inhibitors of key oncology targets, including c-Met and Pim-1 kinases . These kinases play critical roles in cancer cell proliferation, survival, and metastasis, making their inhibition a promising strategy for anticancer drug development . Furthermore, such fused triazole heterocycles are recognized for their versatile biological activities and are commonly utilized as key templates in organic synthesis to create diverse functional molecules for various research applications . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h6H,1-3H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXMHWGSUFMTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)N2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 2-chloropyridazine, followed by cyclization to form the triazolopyridazine ring system. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure high yields .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups into the triazolopyridazine ring .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved often include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-8-ol

  • Structure : Shares the triazolo[4,3-b]pyridazine core but has a methyl group at position 6 and a hydroxyl group at position 6.
  • Key Differences: The positional isomerism of the hydroxyl group (position 8 vs. 3) alters electronic distribution and solubility.
  • Applications : Investigated as a precursor for antiviral agents due to its enhanced lipophilicity .

3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl}Pyridine

  • Structure : Replaces the pyridazine ring with a pyridine ring (one nitrogen atom), fused at [4,3-a] instead of [4,3-b].
  • The [4,3-a] fusion alters ring strain and π-π stacking interactions .
  • Applications : Studied for kinase inhibition due to its planar aromatic system .

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridine-6-Carboxylic Acid Hydrochloride

  • Structure : Features a difluoromethyl substituent and a carboxylic acid group on the pyridine ring.
  • Key Differences :
    • The electron-withdrawing difluoromethyl group enhances metabolic stability.
    • The carboxylic acid moiety increases water solubility and bioavailability .
  • Applications : Explored as a protease inhibitor in cardiovascular diseases .

Comparative Data Table

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications
5H,6H,7H,8H-[1,2,4]Triazolo[4,3-b]pyridazin-3-ol Triazolo[4,3-b]pyridazine -OH at position 3 ~170–180 g/mol† Antimicrobial, Antifungal
6-Methyl[1,2,4]Triazolo[4,3-b]pyridazin-8-ol Triazolo[4,3-b]pyridazine -CH₃ at position 6, -OH at position 8 181.14 g/mol Antiviral
3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridine Triazolo[4,3-a]pyridine Pyridine substituent at position 3 201.23 g/mol Kinase Inhibition
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid HCl Triazolo[4,3-a]pyridine -CF₂H and -COOH groups 277.67 g/mol Protease Inhibition

Biological Activity

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors such as triazole derivatives and pyridazine compounds. Common methods include:

  • Cyclization Reactions : Often initiated by reacting hydrazines with carbonyl compounds or esters.
  • Substitution Reactions : These are utilized to introduce various functional groups that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Anticancer Activity : The compound has shown promising results as an anticancer agent against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study reported IC50 values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of c-Met kinase, which is implicated in tumor growth and metastasis. The IC50 value for c-Met inhibition was reported at 0.090 µM .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies indicate that the compound can induce late apoptosis in cancer cells and arrest the cell cycle in the G0/G1 phase .
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit proliferation in various cancer cell lines through modulation of signaling pathways associated with cell survival and growth.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies :
    • A study evaluated various derivatives of triazolo-pyridazine compounds for their anticancer properties. Compound 12e , a derivative closely related to this compound showed significant cytotoxicity across multiple cancer cell lines with IC50 values ranging from 1.06 to 2.73 µM .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that these compounds could effectively inhibit c-Met kinase activity comparable to established inhibitors like Foretinib .

Table 1: Cytotoxicity and Inhibitory Activity

CompoundCell LineIC50 (µM)Target EnzymeIC50 (µM)
12eA5491.06 ± 0.16c-Met0.090
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Table 2: Synthesis Pathways

StepReactantsProduct
1Hydrazine + Carbonyl CompoundTriazole Intermediate
2Triazole + Pyridazine DerivativeFinal Product: 5H,6H,...pyridazin-3-ol

Q & A

Q. Table 1: Synthesis Optimization Parameters

VariableOptimal ConditionImpact on Yield
SolventDMFAMaximizes reactivity
Reaction Time24 hoursCompletes cyclization
PurificationDMFA/i-propanol (1:2)≥90% purity

How can structural ambiguities in triazolo-pyridazine derivatives be resolved using spectroscopic and chromatographic methods?

Basic Research Question
1H NMR is critical for confirming regiochemistry. For example, deshielded protons near the triazole ring (δ 8.2–8.5 ppm) indicate specific substitution patterns . IR spectroscopy identifies functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹ for hydroxyl groups). HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects byproducts .

What computational and experimental strategies validate the biological activity of triazolo-pyridazine derivatives?

Advanced Research Question
Molecular docking against targets like 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity. For example, triazole rings form hydrogen bonds with active-site residues (e.g., Tyr140), while pyridazine moieties engage in π-π stacking . Follow-up in vitro assays (e.g., antifungal susceptibility testing) are necessary to resolve discrepancies between computational predictions and experimental IC₅₀ values .

How do solvent polarity and temperature affect regioselectivity in triazolo-pyridazine synthesis?

Advanced Research Question
Solvent polarity directly impacts reaction pathways. Methanol/ethanol (low polarity) favor kinetically controlled products, while DMFA (high polarity) stabilizes charged intermediates, enabling thermodynamically favored regioisomers . Elevated temperatures (>80°C) accelerate cyclization but may promote side reactions (e.g., ring-opening). Controlled heating (70–80°C) with microwave assistance can reduce side products .

How should researchers address contradictions in pharmacological data for triazolo-pyridazine derivatives?

Advanced Research Question
Discrepancies often arise from differences in assay conditions (e.g., pH, enzyme isoforms). Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., Candida albicans SC5314 for antifungal studies).
  • Dose-response curves : Calculate Hill slopes to identify non-specific binding.
  • Structural analogs : Compare IC₅₀ values of derivatives to isolate pharmacophoric groups .

What role do hybrid computational-experimental frameworks play in accelerating reaction discovery for triazolo-pyridazines?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict transition states, guiding experimental screening. For example, ICReDD’s workflow combines reaction path searches with robotic experimentation to optimize conditions (e.g., catalyst loading, solvent ratios) in 50% less time . Machine learning models trained on spectral databases (e.g., PubChem) can also prioritize synthetic routes .

What challenges arise in scaling up triazolo-pyridazine synthesis, and how are they resolved?

Advanced Research Question
Key challenges :

  • Byproduct formation : Prolonged heating increases dimerization. Solution: Use flow chemistry for precise temperature control.
  • Purification bottlenecks : Replace column chromatography with pH-dependent crystallization.
  • Regioselectivity : Microwave-assisted synthesis improves reproducibility .

Q. Table 2: Scale-Up Challenges and Solutions

ChallengeSolutionEfficiency Gain
ByproductsFlow chemistry30% yield increase
PurificationpH-driven crystallization50% time reduction
RegioselectivityMicrowave assistance>95% consistency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.